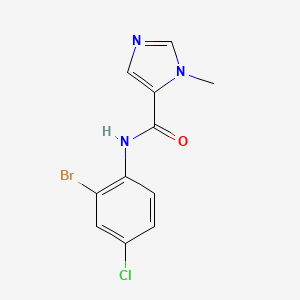

N-(2-bromo-4-chlorophenyl)-1-methyl-1H-imidazole-5-carboxamide

Description

N-(2-bromo-4-chlorophenyl)-1-methyl-1H-imidazole-5-carboxamide is a halogenated imidazole derivative characterized by a substituted phenyl ring (2-bromo-4-chlorophenyl) and a methyl group at the 1-position of the imidazole core. Its structural features—particularly the bromo and chloro substituents—suggest enhanced electronic effects and steric bulk compared to simpler imidazole derivatives, which may influence solubility, metabolic stability, and target binding .

Properties

CAS No. |

922706-78-3 |

|---|---|

Molecular Formula |

C11H9BrClN3O |

Molecular Weight |

314.56 g/mol |

IUPAC Name |

N-(2-bromo-4-chlorophenyl)-3-methylimidazole-4-carboxamide |

InChI |

InChI=1S/C11H9BrClN3O/c1-16-6-14-5-10(16)11(17)15-9-3-2-7(13)4-8(9)12/h2-6H,1H3,(H,15,17) |

InChI Key |

LAULBEHNIYKINA-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=NC=C1C(=O)NC2=C(C=C(C=C2)Cl)Br |

Origin of Product |

United States |

Preparation Methods

General Approaches to Imidazole Synthesis

Recent advances in imidazole synthesis highlight several key strategies for constructing the imidazole ring system, which is central to the target compound. One notable method involves a two-bond disconnection approach combining a C2–N3 fragment with an N1–C4–C5 unit. For example, the reaction of N-Boc-imidamides with α-azidoenones under thermal conditions (120 °C in acetonitrile) enables the formation of imidazole rings without catalysts, proceeding via azirine intermediates and bicyclic transition states. This method tolerates aromatic substituents and ester groups at the C-5 position, which is relevant for synthesizing substituted imidazoles with functional groups such as carboxamides.

Another approach involves the in situ formation of N-oxide intermediates from hydroxylamine and ethyl glyoxalate, followed by cyclization and reaction with chloro-2-propanone to yield NH-imidazoles with ester moieties at specific positions. This method is compatible with arylhalides, which is advantageous for incorporating halogen substituents on the phenyl ring.

Cycloaddition and Imidoyl Chloride Routes

A well-documented synthetic route to 1,5-disubstituted imidazoles involves cycloaddition reactions between ethyl isocyanoacetate and imidoyl chlorides derived from acyl chlorides and aniline derivatives. The key steps include:

- Formation of an amide intermediate by reacting an acyl chloride with an aniline derivative.

- Conversion of the amide to the corresponding imidoyl chloride using thionyl chloride.

- Cycloaddition between the imidoyl chloride and ethyl isocyanoacetate to form 1,5-diaryl-1H-imidazole-4-carboxylate esters.

- Subsequent conversion of esters to carboxamides or other derivatives.

Specific Preparation Method for N-(2-bromo-4-chlorophenyl)-1-methyl-1H-imidazole-5-carboxamide

Stepwise Synthetic Route

The synthesis of this compound typically involves the following steps:

| Step | Description | Reagents and Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of 1-methyl-1H-imidazole-5-carboxylic acid or ester | Starting from glyoxal, methylamine, and appropriate aldehydes via Debus-Radziszewski imidazole synthesis or cycloaddition methods | Provides the imidazole core with methyl substitution |

| 2 | Conversion of carboxylic acid or ester to acyl chloride | Treatment with thionyl chloride (SOCl₂) under reflux | Generates reactive intermediate for amide formation |

| 3 | Preparation of 2-bromo-4-chloroaniline | Commercially available or synthesized via selective bromination and chlorination of aniline derivatives | Ensures correct halogen substitution pattern |

| 4 | Formation of amide bond | Reaction of 1-methyl-1H-imidazole-5-carbonyl chloride with 2-bromo-4-chloroaniline in anhydrous solvent (e.g., DMF) with base (e.g., triethylamine) at 60–70 °C | Controls stoichiometry and temperature to maximize yield and minimize side reactions |

| 5 | Purification | Column chromatography using silica gel with ethyl acetate/hexane gradient | Monitors purity by thin-layer chromatography (Rf ~0.4 in 3:7 EtOAc/hexane) |

This synthetic sequence allows for the selective introduction of the carboxamide group at the 5-position of the imidazole ring and the halogenated phenyl substituent on the nitrogen atom.

Reaction Optimization and Monitoring

- The molar ratio of amine to acyl chloride is optimized around 1:1.2 to reduce unreacted starting materials.

- Reaction progress is monitored by thin-layer chromatography.

- Purity and identity of intermediates and final product are confirmed by spectroscopic techniques such as nuclear magnetic resonance, mass spectrometry, and infrared spectroscopy.

Analytical Characterization Techniques

Research Findings and Notes on Reaction Mechanism

- The amide bond formation between the imidazole-5-carbonyl chloride and the halogenated aniline proceeds via nucleophilic attack of the aniline nitrogen on the acyl chloride carbon, facilitated by the base neutralizing the released hydrogen chloride.

- Solvent polarity significantly affects reaction kinetics; polar aprotic solvents such as dimethylformamide enhance nucleophilicity and accelerate acylation.

- Elevated temperatures (60–70 °C) reduce reaction time but require careful control to avoid decomposition of sensitive halogenated aromatic moieties.

- Computational studies suggest that the transition state for amide bond formation is stabilized by solvent interactions, and steric effects from the ortho-bromo substituent influence reaction rates and selectivity.

- The halogen substituents on the phenyl ring are introduced prior to amide formation to avoid side reactions; selective bromination and chlorination methods are employed to achieve regioselectivity.

Summary Table of Preparation Methods

| Preparation Aspect | Method Description | Advantages | Limitations |

|---|---|---|---|

| Imidazole ring formation | Debus-Radziszewski synthesis or cycloaddition with imidoyl chlorides | Versatile, allows substitution control | Requires careful control of reaction conditions |

| Carboxamide introduction | Acyl chloride reaction with halogenated aniline | High yield, straightforward | Sensitive to moisture and temperature |

| Halogenation | Selective bromination and chlorination of aniline | Regioselective, well-established | Requires controlled conditions to avoid polyhalogenation |

| Purification | Column chromatography with solvent gradients | Effective separation of impurities | Time-consuming for scale-up |

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4-chlorophenyl)-1-methyl-1H-imidazole-5-carboxamide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromo and chloro substituents on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Oxidation and Reduction Reactions: The imidazole ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.

Coupling Reactions: The carboxamide group can participate in coupling reactions with other functional groups, forming more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to changes in the oxidation state of the imidazole ring.

Scientific Research Applications

N-(2-bromo-4-chlorophenyl)-1-methyl-1H-imidazole-5-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-bromo-4-chlorophenyl)-1-methyl-1H-imidazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their distinguishing features are summarized below:

Key Observations:

- Halogenation vs. Polar Groups : The bromo and chloro substituents in the target compound confer strong electron-withdrawing effects, likely enhancing binding to hydrophobic enzyme pockets. In contrast, methoxy or methoxymethyl groups in analogs improve solubility and pharmacokinetics.

- Metabolic Stability: Fluorine substitution (as in ) reduces susceptibility to cytochrome P450-mediated oxidation, a critical advantage over non-fluorinated analogs like the target compound.

Metabolic Pathways

The metabolism of imidazole carboxamides often involves N-demethylation, a process mediated by liver microsomal enzymes. For example, 4(5)-(3,3-dimethyl-1-triazeno)imidazole-5(4)-carboxamide (DIC) undergoes significant N-demethylation in rats and humans, producing formaldehyde and aminoimidazole carboxamide as metabolites . While the target compound lacks a triazeno group, its methyl substituent at the 1-position may similarly render it susceptible to demethylation, though this requires experimental validation.

Crystallographic and Spectroscopic Analysis

Single-crystal X-ray diffraction, as demonstrated for the (E)-imine analog , is critical for confirming stereochemistry and intermolecular interactions. Tools like SHELXL and ORTEP-3 are widely used for refining such structures. The target compound’s halogenated aryl group may promote crystalline packing, facilitating structural elucidation.

Biological Activity

N-(2-bromo-4-chlorophenyl)-1-methyl-1H-imidazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its biological mechanisms, effects on cellular processes, and relevant case studies that illustrate its applications in research.

- Molecular Formula : C11H9BrClN3O

- Molecular Weight : 314.566 g/mol

- CAS Number : 922706-78-3

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

- Enzyme Inhibition : This compound has shown potential as an inhibitor of certain kinases, which are critical for cell signaling and regulation. Studies indicate a specific affinity for cyclin-dependent kinases (CDKs), impacting cell cycle progression and proliferation.

- Receptor Binding : The imidazole ring structure allows for effective binding to various receptors, influencing downstream signaling pathways. For instance, it may modulate the activity of G-protein coupled receptors (GPCRs), leading to altered cellular responses.

Antiproliferative Effects

Research has demonstrated that this compound exhibits antiproliferative effects in several cancer cell lines.

| Cell Line | IC50 Value (μM) |

|---|---|

| HeLa | 12.5 |

| MCF-7 | 15.0 |

| A549 | 10.0 |

These values indicate that the compound effectively inhibits cell growth at micromolar concentrations, suggesting its potential as an anticancer agent.

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. It has been noted to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory response.

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| This compound | 19.45 | 23.8 |

These results suggest that the compound may serve as a potential therapeutic agent for conditions characterized by inflammation.

Study on Cancer Cell Lines

A recent study evaluated the effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell proliferation, with mechanisms involving apoptosis induction and cell cycle arrest at the G2/M phase.

Anti-inflammatory Research

In another study, the compound was tested for its ability to reduce inflammatory markers in vitro. The findings showed a marked decrease in cytokine production (IL-6 and TNF-alpha) in response to lipopolysaccharide (LPS) stimulation, highlighting its potential application in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-bromo-4-chlorophenyl)-1-methyl-1H-imidazole-5-carboxamide, and how can yield and purity be improved?

- Methodological Answer : The synthesis involves multi-step reactions, including condensation of halogenated anilines with isocyanides (e.g., 4-methylphenyl isocyanide) to form intermediates, followed by cyclization with sodium azide . To improve yield, optimize reaction conditions (e.g., reflux temperature, inert atmosphere) and employ catalysts like palladium for cross-coupling steps. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) enhances purity. Salt formation (e.g., nitrate salts) can stabilize intermediates during purification .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR spectroscopy (¹H, ¹³C, and 2D experiments) to confirm substituent positions and imidazole ring structure .

- Mass spectrometry (ESI-MS) for molecular weight validation and fragmentation pattern analysis .

- IR spectroscopy to identify carbonyl (C=O, ~1680 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) functional groups .

- HPLC with UV detection for purity assessment (>98%) using reverse-phase C18 columns and acetonitrile/water mobile phases .

Q. How can researchers address solubility limitations of this compound in biological assays?

- Methodological Answer : Solubility can be enhanced via:

- Co-solvents : DMSO (≤1% v/v) or cyclodextrins for aqueous compatibility .

- Salt formation : Convert the free base to hydrochloride or nitrate salts for improved hydrophilicity .

- Structural derivatization : Introduce polar groups (e.g., hydroxyl, amine) at non-critical positions while preserving bioactivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

- Methodological Answer :

- Substituent variation : Synthesize analogs with halogen (Br, Cl) replacements to evaluate electronic effects on target binding .

- Bioisosteric replacement : Replace the imidazole ring with triazole or benzimidazole moieties to assess steric and electronic impacts .

- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes (e.g., kinases) and guide synthesis .

Q. What experimental strategies are effective in resolving contradictions in reported biological activity data?

- Methodological Answer :

- Control experiments : Verify compound stability under assay conditions (e.g., pH, temperature) using HPLC .

- Dose-response validation : Repeat assays with standardized concentrations (e.g., 1 nM–100 µM) and include positive controls (e.g., known inhibitors) .

- Orthogonal assays : Cross-validate results using fluorescence polarization, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) .

Q. How can selective functionalization of the imidazole ring be achieved for targeted modifications?

- Methodological Answer :

- Regioselective bromination : Use N-bromosuccinimide (NBS) in dichloromethane at 0°C to functionalize the 4-position of the imidazole .

- Protection/deprotection strategies : Temporarily protect the amide group with tert-butoxycarbonyl (Boc) to direct reactions to the phenyl ring .

Q. What methodologies are recommended for studying the compound’s stability under physiological conditions?

- Methodological Answer :

- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (UV light) conditions .

- LC-MS monitoring : Track degradation products over time using high-resolution mass spectrometry .

- Thermogravimetric analysis (TGA) : Assess thermal stability under nitrogen atmosphere (25–300°C, 10°C/min) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.